molecular formula C9H10BrNO B14053634 1-(3-Aminophenyl)-3-bromopropan-2-one

1-(3-Aminophenyl)-3-bromopropan-2-one

Cat. No.: B14053634
M. Wt: 228.09 g/mol
InChI Key: YBWMEMLYKGMIJS-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-bromopropan-2-one is an organic compound that features both an amino group and a bromine atom attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-3-bromopropan-2-one can be synthesized through a multi-step process. One common method involves the bromination of 1-(3-aminophenyl)propan-2-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-Aminophenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

    1-(3-Aminophenyl)-2-bromopropane: Similar structure but differs in the position of the bromine atom.

    1-(4-Aminophenyl)-3-bromopropan-2-one: Similar structure but with the amino group in the para position.

    1-(3-Aminophenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-(3-Aminophenyl)-3-bromopropan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(3-aminophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6,11H2

InChI Key

YBWMEMLYKGMIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)CBr

Origin of Product

United States

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